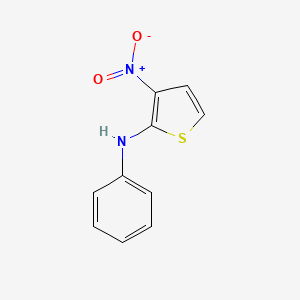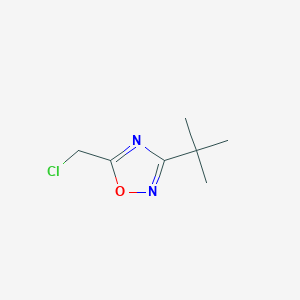
3-Nitro-N-phenylthiophen-2-amine
Descripción general
Descripción
3-Nitro-N-phenylthiophen-2-amine, also known as 3-NP2A, is a synthetic compound with a wide range of applications in scientific research. It is a member of the thiophen-2-amine class of compounds, which are known for their biological activity and pharmacological properties. 3-NP2A has been studied extensively in the laboratory and has been found to have a variety of effects on biological systems.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Nitro-N-phenylthiophen-2-amine involves the nitration of N-phenylthiophen-2-amine followed by reduction of the nitro group to an amino group.
Starting Materials
N-phenylthiophen-2-amine, Nitric acid, Sulfuric acid, Hydrochloric acid, Sodium hydroxide, Sodium sulfite, Sodium chloride, Water, Ice
Reaction
Step 1: Nitration of N-phenylthiophen-2-amine with nitric acid and sulfuric acid to form 3-Nitro-N-phenylthiophen-2-amine, Step 2: Quench the reaction mixture with ice and dilute hydrochloric acid, Step 3: Extract the product with ethyl acetate, Step 4: Wash the organic layer with water and brine, Step 5: Dry the organic layer over anhydrous sodium sulfate, Step 6: Concentrate the organic layer under reduced pressure, Step 7: Reduce the nitro group to an amino group using sodium sulfite and sodium hydroxide, Step 8: Acidify the reaction mixture with hydrochloric acid, Step 9: Extract the product with ethyl acetate, Step 10: Wash the organic layer with water and brine, Step 11: Dry the organic layer over anhydrous sodium sulfate, Step 12: Concentrate the organic layer under reduced pressure to obtain 3-Nitro-N-phenylthiophen-2-amine
Aplicaciones Científicas De Investigación
3-Nitro-N-phenylthiophen-2-amine has been studied extensively in the laboratory and has been found to have a variety of applications in scientific research. It has been used in both in vivo and in vitro studies, and has been found to have a range of effects on biological systems.
In Vivo
3-Nitro-N-phenylthiophen-2-amine has been studied in vivo, with research focusing on its effects on various biological systems. Studies have been conducted on its effects on the cardiovascular and respiratory systems, as well as its effects on the central nervous system. 3-Nitro-N-phenylthiophen-2-amine has also been studied for its potential anti-inflammatory and analgesic effects.
In Vitro
In vitro studies have focused on the effects of 3-Nitro-N-phenylthiophen-2-amine on cell cultures. Studies have found that 3-Nitro-N-phenylthiophen-2-amine has a range of effects on cell proliferation, cell migration, and cell differentiation. It has also been found to have an effect on the expression of certain genes.
Mecanismo De Acción
The exact mechanism of action of 3-Nitro-N-phenylthiophen-2-amine is still not fully understood. However, studies have suggested that it may act as an agonist at certain G-protein coupled receptors, as well as an antagonist at other receptors. It has also been suggested that 3-Nitro-N-phenylthiophen-2-amine may act as a modulator of signal transduction pathways, and may affect the expression of certain genes.
Actividad Biológica
Studies have found that 3-Nitro-N-phenylthiophen-2-amine has a range of biological activities, including anti-inflammatory, analgesic, and antinociceptive effects. It has also been found to have a range of effects on cell proliferation, cell migration, and cell differentiation.
Efectos Bioquímicos Y Fisiológicos
3-Nitro-N-phenylthiophen-2-amine has been found to have a range of biochemical and physiological effects. Studies have found that it can affect the expression of certain genes, as well as alter the activity of certain enzymes. It has also been found to have a range of effects on the cardiovascular and respiratory systems, as well as on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Nitro-N-phenylthiophen-2-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be easily purified and recrystallized. Additionally, it has been found to have a range of effects on biological systems, making it useful for a variety of research applications. However, there are also some limitations to its use in laboratory experiments. For example, the exact mechanism of action of 3-Nitro-N-phenylthiophen-2-amine is still not fully understood, making it difficult to predict the effects of its use in certain experiments. Additionally, its effects on biological systems can vary depending on the dosage and the method of administration.
Direcciones Futuras
There are a number of potential future directions for 3-Nitro-N-phenylthiophen-2-amine research. One potential direction is to further investigate its mechanism of action, as well as its effects on various biological systems. Additionally, further research could be conducted on its effects on cell proliferation, cell migration, and cell differentiation. Additionally, further research could be conducted on its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. Furthermore, further research could be conducted on its potential interactions with other compounds, as well as its potential effects on the expression of certain genes. Finally, further research could be conducted on the pharmacokinetics and pharmacodynamics of 3-Nitro-N-phenylthiophen-2-amine, as well as its potential toxic effects.
Propiedades
IUPAC Name |
3-nitro-N-phenylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-12(14)9-6-7-15-10(9)11-8-4-2-1-3-5-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDQMCSIKYGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516026 | |
| Record name | 3-Nitro-N-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-phenylthiophen-2-amine | |
CAS RN |
78399-02-7 | |
| Record name | 3-Nitro-N-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)

